molecular formula C14H12ClIO B8624599 1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

Cat. No. B8624599
M. Wt: 358.60 g/mol
InChI Key: JVROQQAZKZLCHH-UHFFFAOYSA-N
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Patent
US09315438B2

Procedure details

(2-chloro-5-iodophenyl)(4-methoxyphenyl)methanone (12.0 g, 32.2 mmol) and triethyl silane (9.86 g, 84.8 mmol) were dissolved in acetonitrile (200 mL). To the resulting mixture was added boron trifluoride-diethyl etherate complex (13.7 g, 96.5 mmol) at 0° C. After the completion of dropwise addition, the mixture was warmed up to 70° C., and stirred for 3 hr. Then the mixture was cooled to room temperature. The mixture was quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate (200 mL×3). The organic phases were combined, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under a reduced pressure. The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:100) to produce 10.0 g of a product in a yield of 87%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
13.7 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)=O.C([SiH](CC)CC)C>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)OC
Name
Quantity
9.86 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
boron trifluoride-diethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
complex
Quantity
13.7 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL×3)
WASH
Type
WASH
Details
washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:100)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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